Cas no 80077-72-1 (Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane)

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane structure
80077-72-1 structure
Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane
80077-72-1
C8H19F2O3PSi
260.290731668472
MFCD00192024
707599
4412729

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Properties

Names and Identifiers

    • Phosphonic acid,P-[difluoro(trimethylsilyl)methyl]-, diethyl ester
    • [diethoxyphosphoryl(difluoro)methyl]-trimethylsilane
    • DIETHYL (DIFLUORO(TRIMETHYLSILYL)METHYL) -PHOSPHONATE, 96
    • DIETHYL (DIFLUORO(TRIMETHYLSILYL)METHYL)PHOSPHONATE
    • Phosphonic acid, [difluoro(trimethylsilyl)methyl]-, diethyl ester (9CI)
    • [Diethoxyphosphoryl(difluoro)methyl]-trimethyl-silane
    • Diethyl (trimethylsilyl)difluoromethylphosphonate
    • Diethyl difluoro(trimethylsilyl)methylphosphonate
    • 80077-72-1
    • MFCD00192024
    • SY263879
    • C8H19F2O3PSi
    • DTXSID30402997
    • AG-H-21096
    • DIETHYL (DIFLUORO(TRIMETHYLSILYL)METHYL) -PHOSPHONATE
    • Diethyl [difluoro(trimethylsilyl)methyl]phosphonate, >=85.0% (H-NMR)
    • AKOS017343722
    • AUYUSSHVQGGCCS-UHFFFAOYSA-N
    • DIETHYL [DIFLUORO(TRIMETHYLSILYL)METHYL]PHOSPHONATE
    • Phosphonic acid, [difluoro(trimethylsilyl)methyl]-, diethyl ester
    • (Difluoro-trimethylsilanyl-methyl)-phosphonic acid diethyl ester
    • SCHEMBL14777628
    • AC9835
    • +Expand
    • MFCD00192024
    • AUYUSSHVQGGCCS-UHFFFAOYSA-N
    • 1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3
    • O=P(C([Si](C)(C)C)(F)F)(OCC)OCC

Computed Properties

  • 260.08091432g/mol
  • 0
  • 5
  • 6
  • 260.08091432g/mol
  • 15
  • 243
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 35.5Ų

Experimental Properties

  • 4.14260
  • 45.34000
  • n20/D 1.414(lit.)
  • 75 °C0.2 mm Hg(lit.)
  • 0.1±0.4 mmHg at 25°C
  • 110 °F
  • 1.077 g/mL at 25 °C(lit.)

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005DT1-250mg
DIETHYL [DIFLUORO(TRIMETHYLSILYL)METHYL]PHOSPHONATE
80077-72-1 95%
250mg
$189.00 2024-04-21
A2B Chem LLC
AC50373-250mg
DIETHYL [DIFLUORO(TRIMETHYLSILYL)METHYL]PHOSPHONATE
80077-72-1 95%
250mg
$163.00 2024-04-19
Aaron
AR005E1D-1g
DIETHYL [DIFLUORO(TRIMETHYLSILYL)METHYL]PHOSPHONATE
80077-72-1
1g
$390.00
abcr
AB465170-250 mg
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, 95%; .
80077-72-1 95%
250MG
€278.40 2023-01-20
eNovation Chemicals LLC
D780231-5g
Diethyl [Difluoro(trimethylsilyl)methyl]phosphonate
80077-72-1 95%
5g
$680 2022-10-12
TRC
D189865-100mg
[Diethoxyphosphoryl(difluoro)methyl]-trimethyl-silane
80077-72-1
100mg
$155.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4607-100mg
diethyl [difluoro(trimethylsilyl)methyl]phosphonate
80077-72-1 95%
100mg
¥1202.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1574422-250mg
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate
80077-72-1 98%
250mg
¥1959.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y20415-250mg
Phosphonic acid,P-[difluoro(trimethylsilyl)methyl]-, diethyl ester
80077-72-1 95%
250mg
¥2109.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D919838-250mg
Diethyl (difluoro(trimethylsilyl)methyl)phosphonate
80077-72-1 ≥95%
250mg
¥1,242.00

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Lithium hydride Solvents: Dimethylformamide ;  10 min, rt
1.2 rt; 30 min, rt
Reference
Siladifluoromethylation and Deoxo-trifluoromethylation of PV-H Compounds with TMSCF3: Route to PV-CF2- Transfer Reagents and P-CF3 Compounds
Krishnamurti, Vinayak; et al, Organic Letters, 2019, 21(5), 1526-1529

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 15 min, -78 °C; -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Highly Selective Addition of a Broad Spectrum of Trimethylsilane Pro-nucleophiles to N-tert-Butanesulfinyl Imines
Das, Manas; et al, Chemistry - A European Journal, 2015, 21(51), 18717-18723

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; -78 °C → 0 °C
Reference
Synthesis of monofluoro- and difluoromethylenephosphonate analogs of sn-glycerol-3-phosphate as substrates for glycerol-3-phosphate dehydrogenase and the x-ray structure of the fluoromethylenephosphonate moiety
Nieschalk, Jens; et al, Tetrahedron, 1996, 52(1), 165-76

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
Monofluorophosphonates as phosphate mimics in bioorganic chemistry: a comparative study of CH2-, CHF- and CF2-phosphonate analogs of sn-glycerol-3-phosphate as substrates for sn-glycerol-3-phosphate dehydrogenase
Nieschalk, Jens; et al, Journal of the Chemical Society, 1995, (7), 719-20

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium ,  Diisopropylethylamine Solvents: Tetrahydrofuran ;  rt → -78 °C; -78 °C → 0 °C; 5 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  40 min, -78 °C; -78 °C → rt
1.4 Reagents: Phosphoric acid Solvents: Water ;  cooled
Reference
Nucleophilic difluoromethylenation of aldehydes and ketones using diethyl difluoro(trimethylsilyl)methylphosphonate
Alexandrova, Anastasia V.; et al, Journal of Fluorine Chemistry, 2009, 130(5), 493-500

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide ;  -78 °C; 15 min, -78 °C
1.2 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Enantioselective Lewis base catalyzed phosphonyldifluoromethylation of allylic fluorides using a C-silyl latent pronucleophile
Zi, You; et al, Chemical Communications (Cambridge, 2020, 56(42), 5689-5692

Synthetic Circuit 7

Reaction Conditions
Reference
(Diethylphosphinyl)difluoromethyllithium. Preparation and synthetic application
Obayashi, Michio; et al, Tetrahedron Letters, 1982, 23(22), 2323-6

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Synthetic Circuit 10

Reaction Conditions
Reference
Copper-Mediated Synthesis of (Diethylphosphono)difluoromethyl Thioethers from Diazonium Salts, NaSCN, and TMS-CF2PO(OEt)2
Ou, Yang; et al, Asian Journal of Organic Chemistry, 2019, 8(5), 650-653

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Lithium diisopropylamide
2.1 -
Reference
(Diethylphosphinyl)difluoromethyllithium. Preparation and synthetic application
Obayashi, Michio; et al, Tetrahedron Letters, 1982, 23(22), 2323-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Bromine
2.1 -
3.1 -
Reference
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Bromine
2.1 -
3.1 -
Reference
Preparation, stability, reactivity and synthetic utility of a cadmium stabilized complex of difluoromethylene phosphonate
Burton, Donald J.; et al, Journal of Fluorine Chemistry, 1981, 18(2), 197-202

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide ,  Lithium iodide Solvents: Dimethylformamide ;  10 min, rt
1.2 30 min, rt
Reference
Siladifluoromethylation and Deoxo-trifluoromethylation of PV-H Compounds with TMSCF3: Route to PV-CF2- Transfer Reagents and P-CF3 Compounds
Krishnamurti, Vinayak; et al, Organic Letters, 2019, 21(5), 1526-1529

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Lithium chloride ,  Sodium hydride Solvents: Dimethylformamide ;  10 min, rt
1.2 30 min, rt
Reference
Siladifluoromethylation and Deoxo-trifluoromethylation of PV-H Compounds with TMSCF3: Route to PV-CF2- Transfer Reagents and P-CF3 Compounds
Krishnamurti, Vinayak; et al, Organic Letters, 2019, 21(5), 1526-1529

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Raw materials

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Preparation Products

Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80077-72-1)Diethoxyphosphoryl(difluoro)methyl-trimethyl-silane
A1032170
99%/99%/99%/99%
250.0mg/1.0g/5.0g/10.0g
162.0/338.0/634.0/1178.0